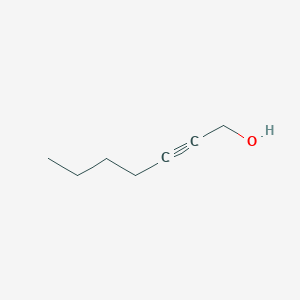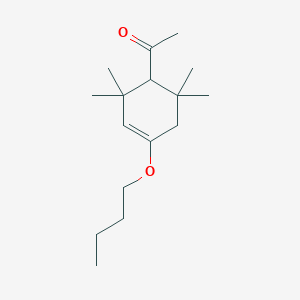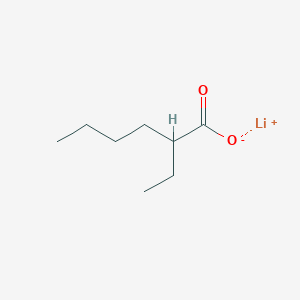
Lithium 2-ethylhexanoate
概要
説明
Lithium 2-ethylhexanoate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and lithium-based chemistry are discussed, which can provide insights into the behavior and properties of lithium organic compounds. For instance, lithium alkoxides are used as initiators in the anionic polymerization of acrylic monomers, suggesting that lithium organic compounds can play a role in polymer chemistry . Additionally, lithium compounds are used as catalysts in the synthesis of organic derivatives, indicating their utility in promoting chemical reactions .
Synthesis Analysis
The synthesis of lithium organic compounds is not explicitly detailed in the provided papers. However, the preparation of related lithium compounds is described, such as the synthesis of (aminomethyl)lithium compounds through the reaction of organotin compounds with BuLi . This suggests that lithium 2-ethylhexanoate could potentially be synthesized through similar organometallic reactions, where an organolithium reagent reacts with an appropriate organic precursor.
Molecular Structure Analysis
The molecular structure of lithium organic compounds can be complex, as seen in the X-ray crystal structures of organolithium etherate complexes . These structures show lithium coordination with organic groups and ether solvents, which could be similar to the coordination environment of lithium 2-ethylhexanoate. The lithium atoms in these complexes exhibit varying coordination geometries, which could influence the reactivity and properties of the compounds.
Chemical Reactions Analysis
Lithium compounds are known to participate in various chemical reactions. For example, lithium bromide is used as a catalyst for the synthesis of quinoxaline derivatives , and lithium ethylene complexes form partially ionic structures with metal to ligand charge-transfer . These examples demonstrate the reactivity of lithium in different chemical environments, which could be extrapolated to the behavior of lithium 2-ethylhexanoate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of lithium compounds can be influenced by their interactions with other molecules. For instance, the presence of 2-ethyl-1-hexanol in aqueous lithium bromide affects the dynamic surface tension, which is important for heat and mass transfer in absorption cooling systems . Additionally, the introduction of zinc bis(2-ethylhexanoate) into a polymer network affects ionic conductivity and lithium deposition, highlighting the impact of lithium organic compounds on material properties .
科学的研究の応用
Heat Transformer Performance : An experimental study found that additives like 2-ethyl-1-hexanol in a water-lithium bromide mixture increased absorber temperatures and improved the coefficient of performance in a single-stage heat transformer (Rivera & Cerezo, 2005).
Solid-State Lithium Batteries : Research indicates that Zinc bis(2-ethylhexanoate) improves ionic conductivity and lithium deposition in poly (ethylene oxide) based solid polymer electrolytes, enhancing the performance of solid-state lithium batteries (Zeng et al., 2020).
Nanocomposites for Lithium-Ion Batteries : A study shows that tin(II) 2-ethylhexanoate can be used to create ultrafine SnO2 nanoparticles within carbon nanotube networks, which have excellent electrochemical properties as anodes for lithium-ion batteries (Yudong et al., 2015).
Dynamic Surface Tension Analysis : Investigations have been done on the dynamic surface tension of aqueous lithium bromide with 2-ethyl-1-hexanol, providing insights into interfacial heat and mass transfer phenomena (Kim & Janule, 1994).
Absorption Processes in Heat and Mass Transfer : Research into the absorption of water vapor by aqueous lithium bromide solutions using 2-ethyl-1-hexanol as a surfactant has revealed significant effects on hydrodynamics and heat and mass transfer rates (Soto Francés & Ojer, 2004).
Sol-Gel Process Applications : Lithium 2-ethylhexanoate is used in the sol-gel process for preparing medium-sized spherical particles of Li2TiO3, which can increase pebble bed density in certain applications (Deptula et al., 2009).
Metallo-Organic Decomposition for LiCoO2 Synthesis : The compound has been utilized in the metallo-organic decomposition (MOD) method for preparing LiCoO2 powder, a crucial component in lithium-ion batteries (Lala et al., 2003).
Ion Dynamics in Lithium Ionomers : Lithium-neutralized 2-pentylheptanoic acid, a small molecule analogue of lithium ionomers, has been studied under an external electric field to understand ion dynamics (Waters et al., 2014).
Safety And Hazards
将来の方向性
Lithium-based batteries are crucial for the transition from fossil-fuel cars to battery-powered electric vehicles . The development of next-generation batteries will play a vital role in future use of electrical energy . Lithium 2-ethylhexanoate, as a component of these batteries, will likely continue to be an area of research focus.
特性
IUPAC Name |
lithium;2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZKNBXUMANNDL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC(CC)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884842 | |
| Record name | Hexanoic acid, 2-ethyl-, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-ethylhexanoate | |
CAS RN |
15590-62-2 | |
| Record name | Lithium 2-ethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015590622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, lithium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, lithium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium 2-ethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



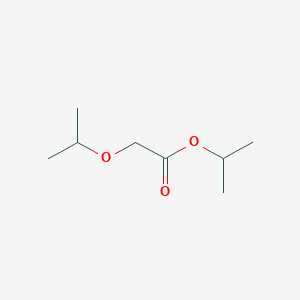
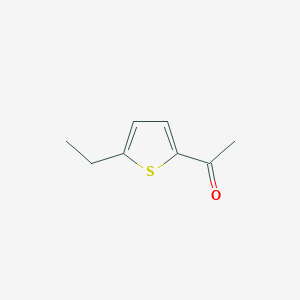
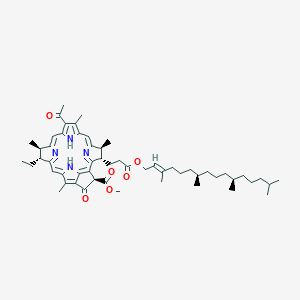

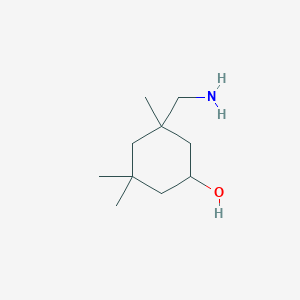
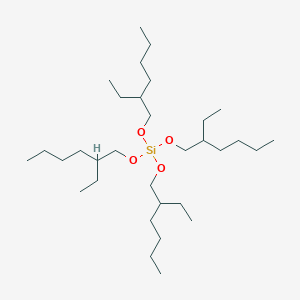
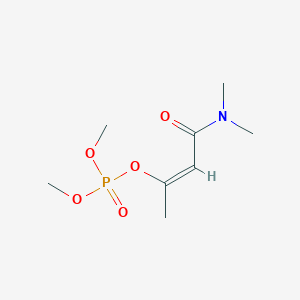
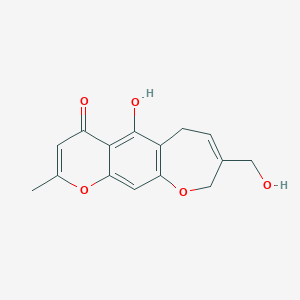
![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)
